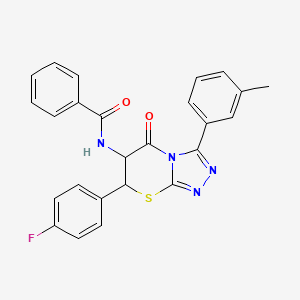

Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)-

Description

The compound “Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)-” features a fused triazolo-thiazine core, substituted with a 4-fluorophenyl group at position 7 and a 3-methylphenyl group at position 3 (PubChem identifier, ). The triazolo-thiazine system combines a 1,2,4-triazole ring fused to a 1,3-thiazine ring, conferring structural rigidity and electronic diversity. The fluorine atom on the phenyl group likely enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions in biological systems .

Properties

CAS No. |

113056-54-5 |

|---|---|

Molecular Formula |

C25H19FN4O2S |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-[7-(4-fluorophenyl)-3-(3-methylphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-6-yl]benzamide |

InChI |

InChI=1S/C25H19FN4O2S/c1-15-6-5-9-18(14-15)22-28-29-25-30(22)24(32)20(27-23(31)17-7-3-2-4-8-17)21(33-25)16-10-12-19(26)13-11-16/h2-14,20-21H,1H3,(H,27,31) |

InChI Key |

BSUUTIXYWVXLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(C(S3)C4=CC=C(C=C4)F)NC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Detailed Experimental Data and Analysis

The following table summarizes key data from the synthesis of related 6,7-dihydro-5H-1,2,4-triazolo[3,4-b]thiadiazinium bromides, which serve as analogs or intermediates in the preparation of the target compound:

| Compound ID | Aldimine (Ar') | Phenacyl Bromide (Ar'') | Yield (%) | Melting Point (°C) | Crystal Form | Elemental Analysis (Found % C, H, N) | Formula |

|---|---|---|---|---|---|---|---|

| (6) | Phenyl | Phenyl | 97 | 149-150 | White needles | C 49.85, H 4.45, N 21.30 | C11H12N4S2 |

| (7) | p-Methylphenyl | p-Bromophenyl | 57 | 183-185 | White needles | C 48.75, H 4.20, N 11.25 | C19H19BrN4O2S2 |

| (8) | p-Methylphenyl | p-Bromophenyl | 55 | 160-163 | White needles | C 48.60, H 4.25, N 11.25 | C20H21BrN4O2S2 |

| (9) | p-Bromophenyl | p-Bromophenyl | 45 | 156-158 | White needles | C 45.75, H 3.50, N 11.35 | C20H21BrClN4O2S2 |

Note: The exact formulas and substituents vary; these data illustrate the synthesis conditions and outcomes for related triazolo-thiadiazine derivatives.

Research Findings and Significance

- The described synthetic route is a novel, non-reductive method enabling the construction of the 6,7-dihydro-5H-1,2,4-triazolo[3,4-b]thiadiazine ring system, which is otherwise difficult to access.

- The reaction conditions are relatively mild, using reflux in alcohol solvents and common reagents such as phenacyl bromides.

- The mechanism involves key intermediates including triazolium salts and zwitterions, with protonation steps facilitating cyclization.

- The method allows for structural diversity by varying the aromatic aldehyde and phenacyl bromide substituents, enabling the synthesis of a range of derivatives including the target molecule with 4-fluorophenyl and 3-methylphenyl groups.

- Characterization by infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and elemental analysis confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Schiff base formation | N-aminoheterocycle + aromatic aldehyde + HCl | Formation of aldimine intermediates in good yield |

| 2 | Cyclization | Aldimine + phenacyl bromide in MeOH/EtOH, reflux 20 h | Formation of fused triazolo-thiadiazinium bromides |

| 3 | Optional base treatment | Potassium carbonate in CH2Cl2/H2O | Possible further ring transformation or deprotonation |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Recent studies have indicated that benzamide derivatives exhibit promising antitumor properties. The presence of the fluorophenyl group enhances the compound's ability to inhibit cancer cell proliferation. Research has shown that derivatives similar to this compound can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties : There is evidence suggesting that benzamide derivatives possess antimicrobial activity against various pathogens. The unique structural features of this compound may interact with bacterial cell walls or metabolic pathways, leading to inhibition of growth .

Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of benzamide derivatives. The compound may modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage .

Agricultural Chemistry

Pesticidal Activity : Benzamide derivatives have been explored for their potential as environmentally friendly pesticides. Their ability to disrupt the life cycle of pests makes them suitable candidates for developing new pest control strategies in agriculture .

Herbicidal Properties : Research indicates that certain benzamide compounds can inhibit weed growth by interfering with specific biochemical pathways in plants. This application could lead to the development of selective herbicides that minimize environmental impact while effectively controlling unwanted vegetation .

Material Science

Polymer Chemistry : Benzamide compounds are being investigated for their role as additives in polymer formulations. Their ability to enhance thermal stability and mechanical properties makes them valuable in producing high-performance materials .

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal demonstrated the efficacy of a benzamide derivative similar to the one discussed here in inhibiting the growth of breast cancer cells in vitro. The results indicated a significant reduction in cell viability compared to untreated controls .

- Pesticide Development : In agricultural research, a series of benzamide derivatives were synthesized and tested against common agricultural pests. Results showed promising insecticidal activity with lower toxicity towards non-target organisms, highlighting their potential as safer alternatives to conventional pesticides .

- Material Performance Enhancement : A recent investigation into polymer composites revealed that incorporating benzamide derivatives improved tensile strength and thermal resistance. This finding suggests potential applications in industries requiring durable materials under extreme conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazine ring system is believed to play a crucial role in binding to these targets, leading to the modulation of biological pathways. The fluorophenyl and methylphenyl groups contribute to the compound’s overall stability and specificity in its interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The specific compound "Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)-" presents a unique structural framework that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by research findings and case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol. The resulting product is characterized by its complex structure which includes multiple aromatic rings and a thiazine moiety that may influence its biological interactions .

Antimicrobial Activity

Benzamide derivatives have been reported to exhibit significant antimicrobial properties. For instance, various pyrazole derivatives similar to the benzamide compound have shown effectiveness against a range of pathogens including bacteria and fungi. The presence of fluorine atoms in the structure may enhance the lipophilicity and cellular uptake of the compound, thereby increasing its antimicrobial efficacy .

Anticancer Properties

Recent studies indicate that benzamide derivatives can exhibit anticancer properties. The thiazine ring in the compound is known to play a crucial role in inhibiting cancer cell proliferation. For example, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines such as A-549 (lung cancer) and HCT-8 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has also been explored. In related studies involving benzamide derivatives designed for targeting Mycobacterium tuberculosis, several compounds demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), suggesting that structural modifications can lead to enhanced activity against tuberculosis .

Case Study 1: Anticancer Activity Assessment

A series of benzamide derivatives were tested for their anticancer activity against A-549 cell lines. The study found that certain derivatives exhibited over 40% inhibition of cell growth at specific concentrations. Notably, compounds with electron-withdrawing groups like fluorine showed improved potency compared to their non-fluorinated counterparts .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of benzamide derivatives, several compounds were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing halogen substitutions exhibited enhanced antibacterial activity due to increased membrane permeability .

Data Table: Biological Activity Summary

Q & A

Basic: What are the common synthetic routes for preparing this benzamide-triazolo-thiazine hybrid?

Methodological Answer:

The synthesis typically involves cyclization or acylation reactions. For example:

- Cyclization : Reacting 4-amino-triazinone derivatives with benzoyl isothiocyanate under reflux in ethanol, eliminating byproducts like methanethiol or H₂S .

- Acylation : Coupling amine intermediates (e.g., 6,7-dihydrotriazolo-thiazin-6-amine) with benzoyl chlorides in anhydrous DMF, using DIPEA as a base, followed by purification via silica gel chromatography .

Key Considerations : Optimize stoichiometry and reaction time to minimize side products.

Advanced: How can researchers resolve contradictions in synthetic yields across different routes?

Methodological Answer:

- Troubleshooting : Compare reaction conditions (e.g., solvent polarity, temperature, catalysts). For instance, shows that cyclization in ethanol vs. THF affects elimination efficiency of H₂S, impacting yields.

- Computational Tools : Use DFT calculations to model transition states and identify steric/electronic barriers caused by the 4-fluorophenyl and 3-methylphenyl substituents .

- Analytical Validation : Confirm intermediate purity via HPLC before proceeding to subsequent steps.

Basic: What techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve the triazolo-thiazine core geometry and substituent orientations . Example: resolved a similar triazolo-thiadiazine structure with R-factor < 0.05.

- Spectroscopy : Confirm functional groups via IR (C=O stretch ~1600–1680 cm⁻¹) and assign proton environments via ¹H-NMR (e.g., diastereotopic protons in the 6,7-dihydrothiazine ring) .

Advanced: How to address challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Twinned Data : For high mosaicity or twinning, employ SHELXL’s TWIN/BASF commands to refine against pseudo-merohedral twinning .

- Low Diffraction Quality : Screen crystallization solvents (e.g., DMSO/water mixtures) to improve crystal packing. Hydrogen-bonding patterns (e.g., N–H···O=C interactions) can stabilize the lattice .

Basic: What initial bioactivity assays are suitable for this compound?

Methodological Answer:

- Enzymatic Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). The triazolo-thiazine core may mimic purine scaffolds .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) at 10–100 µM concentrations, referencing positive controls like doxorubicin .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the 4-fluorophenyl position to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., benzamide C=O with enzyme active sites) .

Basic: How to resolve discrepancies in NMR spectral data?

Methodological Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons may shift due to hydrogen bonding in DMSO .

- Impurity Check : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or rotamers. For example, observed splitting in isoxazole-H signals due to restricted rotation.

Advanced: What methodologies analyze hydrogen-bonding networks in this compound’s solid state?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C(4) chains for N–H···O interactions) using Mercury software. details graph sets for triazolo-thiazine derivatives .

- Thermal Analysis : Correlate TGA/DSC data with hydrogen-bond stability; decomposition temperatures >250°C suggest robust intermolecular networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.